molecular formula C2H7NO3S B1421554 Taurine-13C2 CAS No. 70155-54-3

Taurine-13C2

Cat. No.: B1421554
CAS No.: 70155-54-3
M. Wt: 127.14 g/mol
InChI Key: XOAAWQZATWQOTB-ZDOIIHCHSA-N
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Mechanism of Action

Taurine-13C2, also known as 2-amino(1,2-13C2)ethanesulfonic acid or 2-Amino(~13~C_2_)ethane-1-sulfonic acid, is a sulphur-containing amino acid and an organic osmolyte .

Target of Action

This compound primarily targets cell volume regulation , bile salt formation , and the modulation of intracellular free calcium concentration . It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .

Mode of Action

This compound interacts with its targets by providing a substrate for the formation of bile salts and playing a role in the modulation of intracellular free calcium concentration . It also has the ability to activate autophagy in adipocytes .

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in cell volume regulation and provides a substrate for the formation of bile salts . It also plays a role in the modulation of intracellular free calcium concentration .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of autophagy in adipocytes . It also plays a role in the modulation of intracellular free calcium concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Taurine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with sodium bisulfite, followed by the reaction with ammonia . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of taurine often involves the use of ethylene oxide and sodium bisulfite as starting materials. The process is carried out in large reactors under controlled conditions to ensure consistent quality and high yield . The product is then purified through crystallization and filtration processes to obtain the final product suitable for various applications.

Biological Activity

Taurine-13C2, a stable isotope-labeled form of taurine, has garnered attention in recent research due to its potential applications in metabolic studies and its biological activities. This article explores the biological activity of this compound, focusing on its physiological roles, therapeutic potential, and implications in various health conditions.

Overview of Taurine

Taurine (2-aminoethanesulfonic acid) is a naturally occurring amino acid that plays critical roles in various biological processes. It is involved in bile salt formation, osmoregulation, and neurotransmission. Although not classified as an essential amino acid in humans, taurine is crucial for several physiological functions, including:

  • Calcium Regulation : Taurine modulates calcium homeostasis, which is vital for muscle contraction and neurotransmitter release.
  • Antioxidant Activity : It acts as an antioxidant, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) and hypochlorous acid produced during inflammation.
  • Cardiovascular Health : Taurine has been shown to improve cardiac function and reduce blood pressure, making it a candidate for treating cardiovascular diseases (CVDs) .

This compound serves as a tracer in metabolic studies to assess taurine metabolism and its effects on various biological systems. Research indicates that it can provide insights into the following mechanisms:

  • Metabolic Tracing : Studies using this compound have demonstrated its incorporation into metabolic pathways, allowing researchers to track taurine's fate in vivo. In a study involving healthy volunteers, continuous infusion of this compound showed steady-state isotope enrichment in plasma and whole blood by the 5th hour .
  • Antioxidative Properties : this compound can react with hypochlorous acid to form taurine chloramine, which exhibits anti-inflammatory properties. This reaction helps mitigate oxidative damage during inflammatory responses .
  • Impact on Cardiovascular Health : Research has indicated that taurine supplementation can reduce atherosclerotic plaque development and improve heart function in patients with congestive heart failure. Studies involving animal models have shown that taurine treatment decreases plaque areas and improves vascular health .

Case Studies

Several case studies highlight the therapeutic potential of taurine and its isotopes:

  • Congestive Heart Failure : A clinical trial reported that taurine supplementation significantly improved left ventricular function in patients with moderate to severe heart failure after 6–8 weeks of treatment . The use of this compound in metabolic studies may further elucidate the underlying mechanisms.
  • Liver Disease : Early research suggests that taurine can enhance liver function in patients with hepatitis. Infusions of this compound could be beneficial in tracking metabolic changes during treatment .

Comparative Data

The following table summarizes key findings related to the biological activity of taurine and this compound:

Biological Activity Taurine This compound
Antioxidant ActivityNeutralizes ROS; reduces oxidative stressTraces metabolic pathways; forms chloramine
Cardiovascular BenefitsImproves heart function; lowers BPUsed to study CVD mechanisms
Liver FunctionEnhances liver healthAssesses liver metabolism
Metabolic TracingN/AProvides insights into taurine metabolism

Properties

IUPAC Name

2-amino(1,2-13C2)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAWQZATWQOTB-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678732
Record name 2-Amino(~13~C_2_)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70155-54-3
Record name 2-Amino(~13~C_2_)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70155-54-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Taurine-13C2 and why is it being investigated as a potential diagnostic tool?

A1: this compound is a stable, isotopically labeled form of taurine, where two carbon atoms (C2) are replaced with the heavier carbon-13 isotope. This modification allows researchers to track its metabolism in the body. The research paper [] explores its potential as a probe for diagnosing intestinal malabsorption using the 13CO2 breath test.

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